molecular formula C14H18N2O4 B3077438 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate CAS No. 1048343-57-2

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate

Cat. No.: B3077438
CAS No.: 1048343-57-2
M. Wt: 278.3 g/mol
InChI Key: KGLPRFLCYRTDCT-UHFFFAOYSA-N
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Description

. It is a derivative of indole, a heterocyclic aromatic organic compound, and is known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methylation: The indole core is then methylated at the 2 and 7 positions using methyl iodide in the presence of a base such as potassium carbonate.

    Ethanamine Substitution: The 3-position of the indole ring is substituted with an ethanamine group through a nucleophilic substitution reaction.

    Oxalate Formation: Finally, the ethanamine derivative is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethanamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It affects signal transduction pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,7-dimethyl-1H-indol-3-yl)ethanamine: A closely related compound without the oxalate group.

    2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate: A fluorinated derivative with similar properties.

Uniqueness

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate is unique due to its specific substitution pattern on the indole ring and the presence of the oxalate group, which can influence its solubility, stability, and biological activity.

Properties

IUPAC Name

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.C2H2O4/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11;3-1(4)2(5)6/h3-5,14H,6-7,13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLPRFLCYRTDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048343-57-2
Record name 1H-Indole-3-ethanamine, 2,7-dimethyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048343-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
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2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
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2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
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2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
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2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
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Reactant of Route 6
2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate

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